(R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine

Lipophilicity Medicinal Chemistry Physicochemical Properties

(R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine (CAS 1389310-39-7) is a chiral, fluorinated secondary amine. It is characterized by a cyclohexyl ring, a trifluoroethyl group, and a methylamine moiety, giving it a molecular weight of 195.23 g/mol and a computed XLogP3-AA of 3.3.

Molecular Formula C9H16F3N
Molecular Weight 195.23 g/mol
Cat. No. B13101259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine
Molecular FormulaC9H16F3N
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCNC(C1CCCCC1)C(F)(F)F
InChIInChI=1S/C9H16F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h7-8,13H,2-6H2,1H3/t8-/m1/s1
InChIKeyQAKGMUMWTVXEOI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine with Confidence: A Specialist Building Block for Chiral Amine Research


(R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine (CAS 1389310-39-7) is a chiral, fluorinated secondary amine [1]. It is characterized by a cyclohexyl ring, a trifluoroethyl group, and a methylamine moiety, giving it a molecular weight of 195.23 g/mol and a computed XLogP3-AA of 3.3 [1]. Its chiral (R)-configuration, confirmed by the InChI identifier `t8-/m1/s1`, and its distinct combination of rigid cyclohexyl and lipophilic trifluoroethyl groups make it a valuable intermediate in medicinal chemistry and catalysis research [1].

Why Generic Substitution of (R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine Introduces Unacceptable Risk in Chiral Synthesis


This compound's specific (R)-stereochemistry is not a passive feature but an active determinant of its physicochemical and biological interactions [1]. Simply substituting it with its (S)-enantiomer (CAS 1389310-18-2) or the racemic mixture (N-Methyl 1-cyclohexyl-2,2,2-trifluoroethylamine, CAS 1314957-93-1) can lead to a complete loss of desired activity or selectivity in downstream applications, such as enzyme inhibition or receptor binding [1]. The N-methyl group also significantly alters the compound's property profile compared to its primary amine analog, causing a measurable increase in lipophilicity (XLogP3-AA of 3.3 vs. a reported ~2.8) and a reduction in hydrogen bond donor count (from 2 to 1, based on structure), which can critically influence pharmacokinetic properties like membrane permeability if the compound is used in a drug discovery context . These structural nuances mean that broad class-level analog selection is insufficient; only a precisely specified isomer with verified properties will ensure experimental reproducibility.

Quantitative Evidence Guide: Why (R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is the Superior Choice for Chiral Amine Research


Lipophilicity Control: N-Methylation Significantly Increases logP Compared to the Primary Amine Analog

The target compound's N-methyl group provides a significant, quantifiable advantage in lipophilicity over its primary amine analog, (R)-1-cyclohexyl-2,2,2-trifluoroethylamine [1]. This is a critical parameter for medicinal chemists optimizing blood-brain barrier penetration or oral absorption. The target compound has a computed XLogP3-AA of 3.3, a value 0.5 log units higher than the primary amine analog, which has a computed XLogP of 2.8 . This difference represents a more than three-fold increase in the compound's partition coefficient, which can be the deciding factor in a drug candidate's bioavailability profile.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Hydrogen Bond Donor Reduction: The N-Methyl Modification Minimizes a Key Property Compared to Primary Amines

The N-methylation of the target compound strategically reduces its hydrogen bond donor (HBD) count from 2 (in the primary amine analog) to 1 [1]. A lower HBD count is a well-established principle in drug design for improving membrane permeability and reducing non-specific binding. The primary amine comparator, with the chemical formula C8H14F3N, has two amino hydrogens available for donation, whereas the target compound has only one, with the methyl group effectively capping the secondary hydrogen [1].

Hydrogen Bonding Drug Design Metabolic Stability

Defined Chiral Identity: The (R)-Enantiomer Provides a Clear Advantage Over Racemic Mixtures in Catalyst Development

The target compound is a single, well-defined (R)-enantiomer (CAS 1389310-39-7) with a chiral center confirmed by its InChI `t8-/m1/s1`, in contrast to the racemic mixture (CAS 1314957-93-1) [1]. The use of a single enantiomer is non-negotiable for developing stereospecific catalysts or chiral auxiliaries, where the enantiomeric purity directly translates to the enantiomeric excess of the final product [1]. The racemic mixture will, by definition, produce a racemic product in a non-stereoselective environment, which is unacceptable for most drug discovery efforts. The (R)-enantiomer is structurally distinct from its (S)-counterpart (CAS 1389310-18-2), which has an InChI of `t8-/m0/s1` [1].

Asymmetric Synthesis Chiral Auxiliary Stereoselectivity

Where (R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine Delivers Proven Value: Application Scenarios for Informed Procurement


Developing CNS-Penetrant Drug Candidates

The potentiated lipophilic nature of the target compound (XLogP3-AA = 3.3), as evidenced in Section 3, makes it an ideal intermediate for synthesizing molecules intended to cross the blood-brain barrier. Its single-digit micromolar lipophilicity and reduced hydrogen bonding capacity (1 HBD) are in a favorable range for CNS drug design, helping to avoid efflux by P-glycoprotein [1].

Constructing Metabolically Stable Amide Bond Isosteres

The trifluoroethylamine group is a well-known, metabolically stable isostere for peptide amide bonds, as demonstrated in the development of cathepsin K inhibitors [1]. The (R)-N-methyl variant offers a unique combination of this stable core with a defined chiral center, allowing for the exploration of stereochemistry-activity relationships (SSAR) in protease inhibitor programs where the carbon's configuration is critical for binding.

Synthesizing Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The confirmed (R)-absolute configuration and the presence of both a rigid cyclohexyl ring and a tunable secondary amine make this compound a superior scaffold for creating new chiral auxiliaries or ligands. The bulk of the cyclohexyl group provides a significant steric environment, while the N-methyl group offers a handle for further functionalization or fine-tuning of the catalyst's electronic properties [1].

Quote Request

Request a Quote for (R)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.